molecular formula C10H9FN2O B7895243 (2-(3-Fluorophenyl)oxazol-4-YL)methanamine

(2-(3-Fluorophenyl)oxazol-4-YL)methanamine

Cat. No.: B7895243
M. Wt: 192.19 g/mol
InChI Key: AKVQSDBFJAASIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(3-Fluorophenyl)oxazol-4-YL)methanamine: is a chemical compound with the molecular formula C10H9FN2O. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a fluorophenyl group attached to an oxazole ring, which is further connected to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under mild conditions . For example, the reaction of 3-fluorobenzoyl chloride with glycine in the presence of a base can yield the desired oxazole derivative.

Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use readily available raw materials and environmentally friendly processes to minimize costs and waste .

Chemical Reactions Analysis

Types of Reactions: (2-(3-Fluorophenyl)oxazol-4-YL)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce various fluorophenyl-substituted oxazoles .

Scientific Research Applications

Chemistry: In chemistry, (2-(3-Fluorophenyl)oxazol-4-YL)methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It is often used in the development of bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties .

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It serves as a scaffold for designing drugs that target specific enzymes or receptors involved in diseases .

Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it valuable for creating a wide range of products with desired biological activities .

Mechanism of Action

The mechanism of action of (2-(3-Fluorophenyl)oxazol-4-YL)methanamine involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the methanamine group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Uniqueness: (2-(3-Fluorophenyl)oxazol-4-YL)methanamine is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to its analogs .

Properties

IUPAC Name

[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVQSDBFJAASIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.